2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide
CAS No.: 1020502-39-9
Cat. No.: VC4719466
Molecular Formula: C26H27N5O3S
Molecular Weight: 489.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020502-39-9 |
|---|---|
| Molecular Formula | C26H27N5O3S |
| Molecular Weight | 489.59 |
| IUPAC Name | 2-[5-amino-3-anilino-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C26H27N5O3S/c1-18-8-12-20(13-9-18)16-28-23(32)17-31-25(27)24(26(30-31)29-21-6-4-3-5-7-21)35(33,34)22-14-10-19(2)11-15-22/h3-15H,16-17,27H2,1-2H3,(H,28,32)(H,29,30) |
| Standard InChI Key | FZVJIFKRPKFMPM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC(=O)CN2C(=C(C(=N2)NC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a pyrazole ring (1H-pyrazol-1-yl) substituted at positions 3, 4, and 5. Key substituents include:
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5-amino group: Enhances hydrogen-bonding capacity and solubility.
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3-phenylamino moiety: Introduces aromaticity and potential π-π stacking interactions.
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4-tosyl group (p-toluenesulfonyl): Contributes to electron-withdrawing effects and metabolic stability.
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N-(4-methylbenzyl)acetamide side chain: Modulates lipophilicity and membrane permeability.
The molecular formula is C₂₆H₂₇N₅O₃S, with a molecular weight of 489.59 g/mol.
Table 1: Comparative Molecular Properties of Pyrazole Derivatives
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of 2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(4-methylbenzyl)acetamide likely follows multi-step protocols common to pyrazole derivatives:
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Pyrazole Core Formation: Cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds .
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Substitution Reactions:
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Purification: Column chromatography or recrystallization to isolate the final product.
Structural Modifications
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Aromatic Substitutions: Replacing the 4-methylbenzyl group with halogens (e.g., chlorine in ) alters electronic properties and target affinity.
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Side Chain Variations: Extending the acetamide chain improves pharmacokinetic profiles, as seen in analogs with triazole moieties .
Biological Activities and Mechanisms
Anticancer Activity
Structural analogs demonstrate IC₅₀ values <10 μM against breast (MCF-7) and colon (HCT-116) cancer cell lines. Mechanistically, these compounds induce apoptosis by modulating Bcl-2/Bax ratios and activating caspase-3 .
Enzyme Inhibition
The phenylamino and triazole groups (in related compounds) exhibit affinity for kinase domains, particularly EGFR and VEGFR2, suggesting potential as tyrosine kinase inhibitors .
Research Findings and Comparative Analysis
In Vitro Studies
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Cytotoxicity: Analog (C₁₉H₁₉ClN₄O₃S₂) showed 72% growth inhibition in MCF-7 cells at 20 μM .
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Enzyme Inhibition: Triazole-containing analogs (e.g., ) inhibited EGFR with Kᵢ = 8.3 nM .
Table 2: Biological Activity Comparison
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